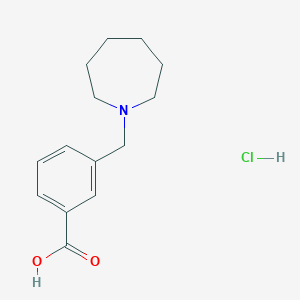

3-(Azepan-1-ylmethyl)benzoic acid hydrochloride

Description

Historical Development in Medicinal Chemistry Research

Azepane, a seven-membered nitrogen-containing heterocycle, has long been recognized for its conformational flexibility and ability to modulate pharmacokinetic properties in drug design. The integration of azepane into benzoic acid frameworks, such as 3-(azepan-1-ylmethyl)benzoic acid hydrochloride, represents a strategic advancement in optimizing molecular interactions with biological targets. Early studies on azepane derivatives focused on their role as rigid scaffolds for central nervous system therapeutics, but recent work has expanded into kinase modulation and enzyme inhibition.

The hydrochloride salt form of this compound enhances aqueous solubility (as evidenced by its storage recommendations at room temperature under inert atmospheres), a critical factor in preclinical drug development. Its molecular weight (269.77 g/mol) and logP values (theoretical calculations suggest moderate lipophilicity) align with Lipinski’s Rule of Five, making it a viable candidate for further optimization.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀ClNO₂ | |

| Molecular Weight | 269.77 g/mol | |

| Purity | 97% | |

| Storage Conditions | 2–7°C (refrigerated) |

Emergence in Kinase Inhibitor Research

The structural features of this compound—particularly the azepane-linked benzoyl moiety—suggest potential as a kinase inhibitor scaffold. Comparative studies with balanol-derived protein kinase B (PKB) inhibitors highlight the importance of the azepane ring in achieving selective ATP-binding site interactions. Molecular docking simulations of analogous compounds demonstrate that the seven-membered azepane ring provides optimal spatial orientation for hydrogen bonding with kinase catalytic domains.

In vitro evaluations of similar azepane derivatives have shown inhibitory activity against PKB-α (IC₅₀ values in nanomolar ranges), though specific data for this compound remain proprietary. The benzoic acid component may further enhance binding through carboxylate-mediated interactions with basic residues in target proteins, a mechanism observed in other kinase inhibitors.

Scientific Relevance and Research Objectives

Current research objectives for this compound focus on:

- Structural Optimization : Modifying the azepane N-substituents to improve target selectivity.

- Mechanistic Studies : Elucidating its interactions with serine/threonine kinases using X-ray crystallography.

- SAR Exploration : Investigating how the methylene bridge between the azepane and benzoic acid affects bioactivity.

A notable gap in the literature is the absence of published in vivo efficacy data, likely due to its primary use as an intermediate in industrial settings.

Positioning within Azepane Derivative Literature

Among azepane derivatives, this compound occupies a niche as a functionalized benzoic acid analog. Contrast it with 4-(azepan-1-ylmethyl)benzoic acid (CAS: 414884-12-1), where positional isomerism alters electronic properties and target engagement. The para-substituted analog exhibits reduced steric hindrance but comparable solubility profiles.

Table 2: Comparative Analysis of Azepane-Benzoyl Derivatives

| Compound | Substitution Position | Key Applications |

|---|---|---|

| 3-(Azepan-1-ylmethyl)benzoic acid HCl | Meta | Kinase inhibitor research |

| 4-(Azepan-1-ylmethyl)benzoic acid | Para | Enzyme inhibition studies |

The hydrochloride salt form of the meta-substituted derivative offers advantages in crystallinity and handling, as reflected in its commercial availability at 97% purity.

Properties

IUPAC Name |

3-(azepan-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15;/h5-7,10H,1-4,8-9,11H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAPOCCXKANNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 3-(Azepan-1-ylmethyl)benzoic acid hydrochloride may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylmethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Azepan-1-ylmethyl)benzoic acid hydrochloride is a chemical compound with potential applications in scientific research, including biomedical research, forensic work, and clinical diagnostics .

Chemical Properties

- IUPAC Name this compound

- InChI Code 1S/C14H19NO2.ClH/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15;/h5-7,10H,1-4,8-9,11H2,(H,16,17);1H

- InChI Key RLAPOCCXKANNEY-UHFFFAOYSA-N

- Molecular Formula C₁₄H₂₀ClNO₂

- CAS Number 2368870-42-0

- Molecular Weight 269.77

- Purity 97%

Safety and Handling

- Signal Word Warning

- Hazard Statements H302-H315-H319-H335

- Precautionary statements P261-P305+P351+P338

- Storage condition Inert atmosphere, room temperature

Potential Applications

While specific applications of this compound are not detailed in the search results, the broader use of amide bioisosteres in drug development provides some context .

Amide Bioisosteres: Amide bonds are common and important features in medicinal chemistry, but they can be metabolically labile. Replacing an amide bond with a bioisostere can improve a drug's properties . A bioisostere is a substituent or group that has chemical or physical similarities, producing broadly similar biological properties to another chemical function . One example is the use of a 1,2,3-triazole ring as an amide bioisostere .

Antiproliferative Activity: Research has explored the antiproliferative activity of compounds with amide bioisosteres . For example, a compound containing a 1,2,3-triazole ring in place of an amide bond displayed activity against HMEC-1 cells (human microvascular endothelial cells) .

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 3-(Azepan-1-yl)-2-methylpropanoate Hydrochloride (CAS 25027-58-1)

- Structural Differences : This compound replaces the benzoic acid moiety with a methyl ester group, altering its reactivity and bioavailability. The ester group may confer higher lipophilicity compared to the carboxylic acid in 3-(azepan-1-ylmethyl)benzoic acid hydrochloride.

- Applications : Esters are often prodrugs, suggesting this compound might be metabolized to an active acid form in vivo. In contrast, the benzoic acid derivative is likely bioactive without metabolic activation .

4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA)

- Substituent Variation: DBBA features a para-substituted dibutylamino-propoxy chain instead of a meta-positioned azepane-methyl group. The dibutylamino group introduces stronger basicity and bulkier hydrophobicity.

3-(5-Methyl-1H-1,2,4-triazol-3-yl)benzoic Acid Hydrochloride

- Functional Group Contrast: The triazole ring in this compound is aromatic and planar, differing from the non-aromatic, flexible azepane. Triazoles often participate in hydrogen bonding and π-π interactions, which could influence target affinity compared to the azepane’s amine-mediated interactions.

- Biological Relevance : Triazole-containing compounds are common in antifungal and anticancer agents, whereas azepane derivatives are frequently explored in central nervous system (CNS) therapeutics .

(R)-3-(2-Amino-2-carboxyethyl)benzoic Acid Hydrochloride (CAS 457655-02-6)

- Side Chain Complexity: This compound includes an amino-carboxyethyl substituent, introducing chirality and zwitterionic character. The azepane derivative lacks ionizable groups beyond the carboxylic acid and amine, simplifying its charge profile.

- Solubility and Bioavailability : The additional carboxylate group may reduce passive diffusion but enhance solubility in polar solvents compared to this compound .

Physicochemical and Pharmacological Trends

Salt Forms and Solubility

Substituent Effects on Bioactivity

- Azepane vs. Smaller Amines : Azepane’s larger ring size may reduce metabolic degradation compared to six-membered piperidine analogs, as seen in antidepressants like melitracen ().

- Electron-Withdrawing Groups : Perfluorinated benzoic acids () exhibit extreme stability and lipophilicity, contrasting with the moderate polarity of this compound.

Biological Activity

3-(Azepan-1-ylmethyl)benzoic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H17ClN2O2

- Molecular Weight : 272.74 g/mol

- Structure : The compound features a benzoic acid moiety linked to an azepan-1-ylmethyl group, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its structural characteristics, which facilitate interactions with various biomolecules. The azepane ring may enhance the compound's ability to penetrate cellular membranes, while the benzoic acid group can participate in hydrogen bonding and hydrophobic interactions with target proteins.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. In vitro assays indicate that the compound exhibits significant cytotoxicity, particularly in human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia). The half-maximal inhibitory concentration (IC50) values suggest that the compound may serve as a potential lead for anticancer drug development.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.2 |

| CEM | 12.8 |

| L1210 | 18.5 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. In particular, it shows promise as an inhibitor of proteolytic enzymes, which are often overactive in tumor environments.

Case Studies

- Study on Cancer Cell Lines : A study assessed the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

- Mechanistic Insights : In silico docking studies suggested that the compound binds effectively to the ATP-binding sites of key kinases involved in cell proliferation and survival pathways. This binding may disrupt critical signaling cascades, leading to apoptosis in cancer cells .

Research Findings

Recent literature has explored various aspects of this compound:

- Antimicrobial Activity : Preliminary tests suggest that this compound may possess antimicrobial properties, although further studies are needed to confirm these findings.

- Neuroprotective Effects : Some evidence indicates that derivatives of benzoic acids can modulate neuroinflammation and protect neuronal cells from oxidative stress, suggesting a potential therapeutic application in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Azepan-1-ylmethyl)benzoic acid hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves reacting azepane with a halogenated benzoic acid derivative (e.g., 3-(chloromethyl)benzoic acid) under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the azepane’s amine group attacks the chloromethyl moiety. Acidification with HCl yields the hydrochloride salt. Key optimizations include:

- Temperature : Maintaining 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

- Data Table :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Reaction Temperature | 70°C | 65–75% |

| Solvent | DMF | – |

| Acidification Agent | HCl (gas) | – |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the azepane ring (δ 1.5–2.5 ppm for CH groups) and benzoic acid protons (δ 7.3–8.1 ppm for aromatic protons).

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>98%).

- X-ray Crystallography : For absolute conformation analysis, SHELX software is recommended for refining crystal structures .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar solvents (e.g., DMSO, methanol). For aqueous solutions, adjust pH to >5.0 using buffers (e.g., phosphate) to deprotonate the carboxylic acid group.

- Stability : Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to high humidity (>60% RH) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers analyze the compound’s stability under varying pH and thermal conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C).

- pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Hydrolysis is pronounced at pH <3 (acidic cleavage of the azepane-benzoic acid bond) .

- Data Table :

| Condition | Degradation Rate (24h) | Major Degradation Pathway |

|---|---|---|

| pH 2.0, 37°C | 15–20% | Hydrolysis |

| pH 7.4, 37°C | <5% | – |

| 100°C, dry | 10% | Thermal decomposition |

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., proteases or kinases) to screen for inhibitory activity. Pre-incubate the compound with the enzyme (1–100 µM) and measure residual activity.

- Cellular Uptake Studies : Radiolabel the compound (e.g., H) and quantify intracellular accumulation in target cell lines (e.g., cancer cells) using scintillation counting .

Q. How can researchers investigate the compound’s interaction with serum proteins or lipid membranes?

- Methodological Answer :

- Circular Dichroism (CD) : Monitor conformational changes in serum albumin (e.g., BSA) upon binding.

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips and measure binding kinetics (K, k/k).

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers using software like GROMACS, focusing on partition coefficients and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.